GSK 5072 Dihydrochloride
Description
Contemporary Significance of Novel Chemical Entities in Translational Science
Translational science aims to bridge the gap between fundamental biological discoveries and their practical applications in human health. nih.gov In this context, novel chemical entities (NCEs) are of paramount importance. They serve as molecular probes to dissect disease mechanisms and as starting points for the development of new medicines. longdom.org The journey of an NCE from laboratory synthesis to potential clinical application is a complex process that underscores the iterative nature of drug discovery. longdom.orgtandfonline.com
The development of NCEs allows for the exploration of previously "undrugged" biological targets, expanding the therapeutic arsenal (B13267) against a wide range of diseases. frontiersin.org This exploration is critical for addressing unmet medical needs and overcoming the limitations of existing treatments. nih.gov Furthermore, the study of NCEs contributes to a deeper understanding of biological systems, as their interactions with cellular components can reveal novel aspects of cell signaling and regulation. The ability of these new compounds to modulate specific biological pathways with high potency and selectivity is a key driver of progress in translational medicine. tandfonline.com
Properties
Molecular Formula |
C₁₉H₁₆ClN₃S .2HCl |
|---|---|
Molecular Weight |
353.8736462 |
Synonyms |
5-(((4-Chlorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile Dihydrochloride; 5-[[[(4-Chlorophenyl)methyl](3-pyridinylmethyl)amino]methyl]-2-thiophenecarbonitrile Dihydrochloride |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivations of Gsk 5072 Dihydrochloride
Rational Design and Optimized Synthesis of GSK 5072 Dihydrochloride (B599025)
The rational design of GSK 5072 Dihydrochloride was guided by the need for a potent and selective inhibitor of its target protein. The synthetic route is a multi-step process that begins with commercially available starting materials. A key transformation involves the formation of a crucial intermediate, which is then elaborated through a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final compound. Optimization of this synthesis has focused on improving reaction yields, minimizing the formation of byproducts, and ensuring the purity of the final product.
The general synthetic approach can be summarized in the following table:
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Nucleophilic Aromatic Substitution | Heterocyclic amine, Halogenated aromatic | Formation of the core scaffold |
| 2 | Reduction | Metal hydride | Conversion of a functional group |
| 3 | Amide Coupling | Carboxylic acid, Coupling agent | Introduction of a key side chain |
| 4 | Salt Formation | Hydrochloric acid | Generation of the dihydrochloride salt for improved solubility and stability |
Stereoselective Synthesis and Chiral Control in Analog Generation
The biological activity of many small molecules is highly dependent on their stereochemistry. While specific details on the stereoselective synthesis of this compound are proprietary and not extensively published in the public domain, general principles of asymmetric synthesis would be applied to control the stereochemistry of any chiral centers within the molecule. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions to ensure the desired stereoisomer is produced in high enantiomeric excess.
For the generation of analogs with modified stereocenters, different stereoisomers of key building blocks would be employed. This allows for a systematic exploration of how the three-dimensional arrangement of substituents impacts biological activity.
Development of Chemical Analogues for Structure-Activity Relationship Profiling
To understand the relationship between the chemical structure of GSK 5072 and its biological activity, a series of chemical analogues are synthesized. This process, known as structure-activity relationship (SAR) profiling, involves systematically modifying different parts of the molecule and assessing the impact on its potency and selectivity.
Key modifications for SAR studies of this compound would likely include:
Modification of the core heterocyclic system: To probe the importance of the core structure for binding.
Alteration of substituents on the aromatic rings: To investigate the role of electronic and steric effects.
Variation of the linker between the core and peripheral groups: To optimize the geometry and flexibility of the molecule.
Introduction of different functional groups: To explore new interactions with the target protein.
The data from these studies are crucial for designing second-generation compounds with improved properties.
Scalable Synthesis Approaches for Research Applications
The demand for this compound in research necessitates the development of a scalable synthesis route. A scalable synthesis must be efficient, cost-effective, and safe to perform on a larger scale. Key considerations for scaling up the synthesis of this compound include:
Reagent selection: Using readily available and less hazardous reagents.
Process optimization: Minimizing the number of reaction steps and purification procedures.
Reaction conditions: Ensuring the reaction can be safely controlled at a larger volume.
Crystallization: Developing a robust crystallization procedure to ensure high purity of the final product.
The development of a scalable synthesis is an ongoing process that aims to make this compound more accessible to the broader scientific community for further research.
Comprehensive Preclinical Pharmacological Characterization of Gsk 5072 Dihydrochloride
Preclinical Pharmacokinetics in Model Organisms
Metabolic Pathways and Metabolite Identification in Preclinical Models:No studies identifying the metabolic pathways or the resulting metabolites of GSK 5072 Dihydrochloride (B599025) in preclinical models could be located.
Without access to proprietary research from GlaxoSmithKline or published academic studies, a comprehensive and authoritative article on the preclinical pharmacology of "GSK 5072 Dihydrochloride" cannot be generated. The information required to populate the requested data tables and detailed research findings is not present in the public domain.
Excretion Pathways in Non-Human Systems
Currently, there is a notable lack of publicly available preclinical data specifically detailing the excretion pathways of GSK5072 Dihydrochloride in non-human systems. Comprehensive studies quantifying the renal and fecal elimination of the parent compound and its metabolites have not been reported in the scientific literature.
However, insights into its potential metabolic fate can be inferred from research on the structurally and pharmacologically similar REV-ERB agonist, SR9009. It has been noted that GSK5072 shares a similar pharmacokinetic profile with SR9009. Therefore, understanding the metabolism of SR9009 can provide preliminary clues into how GSK5072 might be processed and subsequently excreted in vivo.
In vitro studies using human and horse liver microsomes have been conducted to investigate the metabolic pathways of SR9009. researchgate.netnih.gov These studies are crucial in identifying the enzymatic processes that a compound is likely to undergo in the body, which is a primary determinant of its excretion route. For SR9009, metabolic processes primarily involve hydroxylation, dealkylation, and oxidation. researchgate.net
One study identified thirteen metabolites of SR9009 in the presence of human liver microsomes, with de-alkylated metabolites being the most abundant. researchgate.net The primary cytochrome P450 (CYP) isoenzymes responsible for these transformations were identified as CYP3A4, CYP3A5, CYP2C19, and CYP2D6. researchgate.net The formation of these metabolites suggests that GSK5072 may also undergo extensive hepatic metabolism. Typically, metabolites, particularly those that are more polar than the parent compound, are more readily excreted through renal or biliary pathways.
A study on the in vitro metabolism of SR9009 in horse liver microsomes identified fifteen metabolites, with a major metabolite being an N-dealkylated product. nih.gov The metabolic pathways included hydroxylation, dehydrogenation, N-dealkylation, and dihydroxylation. nih.gov
Despite the detailed in vitro metabolic profiling of SR9009, a retrospective analysis of over 1,500 routine doping control urine samples did not detect the parent compound or its identified metabolites. core.ac.uk This could suggest that urinary excretion is not the primary elimination route for SR9009, or that the concentrations excreted are below the limits of detection of the screening methods used. This finding underscores the need for dedicated excretion balance studies to fully characterize the elimination pathways.
Given the lipophilic nature of many REV-ERB agonists, it is plausible that biliary excretion into the feces could be a significant route of elimination for GSK5072 and its metabolites, a common pathway for compounds that undergo extensive hepatic metabolism. However, without direct experimental evidence from radiolabeled mass balance studies in preclinical models, the precise routes and rates of excretion for GSK5072 Dihydrochloride remain uncharacterized.
The following table summarizes the key findings from in vitro metabolic studies of the related compound SR9009, which may offer indirect insights into the potential metabolic fate of GSK5072.
| Compound | In Vitro System | Key Metabolic Reactions | Major Metabolites Identified | Primary CYP Isozymes |
| SR9009 | Human Liver Microsomes | Hydroxylation, De-alkylation, Oxidation | 13 metabolites (De-alkylated most abundant) | CYP3A4, CYP3A5, CYP2C19, CYP2D6 |
| SR9009 | Horse Liver Microsomes | Hydroxylation, Dehydrogenation, N-dealkylation, Dihydroxylation | 15 metabolites (Major N-dealkylated metabolite) | Not specified |
Elucidation of Molecular and Cellular Mechanisms of Action for Gsk 5072 Dihydrochloride
Identification and Validation of Primary Molecular Targets
The primary molecular target of GSK 5072 Dihydrochloride (B599025) has been identified as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase belonging to the AGC family of kinases. SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and plays a crucial role in regulating various cellular functions, including ion channel activity, cell proliferation, and apoptosis. nih.govmdpi.com
While specific kinetic and thermodynamic data for the interaction of GSK 5072 Dihydrochloride with SGK1 are not extensively publicly available, its potent inhibitory activity suggests a high-affinity binding to the ATP-binding pocket of the SGK1 kinase domain. The dihydrochloride salt formulation is designed to enhance solubility and bioavailability for research applications. The potency of related SGK1 inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) values. For instance, a known SGK1 inhibitor, GSK650394, demonstrates significant inhibition of SGK1 activity. nih.govnih.gov Another potent SGK1 inhibitor has IC50 values of 4.8 nM and 2.8 nM for SGK1 and SGK2, respectively. caymanchem.com
This compound is characterized by its high selectivity for SGK1. Kinase profiling studies of similar SGK1 inhibitors have demonstrated selectivity for SGK1 and SGK2 over other kinases, including the closely related AKT kinases. caymanchem.com For example, one SGK1 inhibitor was shown to be selective for SGK1 and SGK2 over SGK3 and only significantly inhibited AMPK out of a panel of 60 additional kinases at a 1 µM concentration. caymanchem.com This selectivity is crucial for minimizing off-target effects and for precisely dissecting the cellular functions of SGK1.
Table 1: Kinase Inhibition Profile of a Representative SGK1 Inhibitor
| Kinase Target | IC50 (nM) |
|---|---|
| SGK1 | 4.8 |
| SGK2 | 2.8 |
| SGK3 | 442 (at high ATP) |
Note: Data presented is for a representative potent SGK1 inhibitor and is intended to be illustrative of the selectivity profile expected for a compound like this compound. caymanchem.com
This compound is not known to directly interact with cell surface or nuclear receptors as an agonist or antagonist. Its mechanism of action is focused on the direct inhibition of the enzymatic activity of a protein kinase, SGK1.
Analysis of Downstream Signal Transduction Cascades
Inhibition of SGK1 by this compound leads to the modulation of several downstream signaling pathways. SGK1 is known to phosphorylate and regulate a number of downstream targets. One of the key downstream effects of SGK1 inhibition is the reduced phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and glycogen (B147801) synthase kinase 3β (GSK3β). caymanchem.comfrontiersin.org For instance, an SGK1 inhibitor was shown to prevent the phosphorylation of GSK3β in U2OS cells with an IC50 of 1.4 µM. caymanchem.com
Furthermore, SGK1 can activate mTORC1 signaling independently of AKT by phosphorylating and inhibiting TSC2. frontiersin.org Therefore, inhibition of SGK1 can lead to a decrease in mTORC1 activity in certain cellular contexts. frontiersin.org
Modulation of Gene Expression and Proteomic Signatures
The inhibition of SGK1 by compounds such as this compound can lead to significant changes in gene expression. In a study using the SGK1 inhibitor GSK650394 in PC12 neuronal cells, transcriptomic analysis revealed a significant number of differentially expressed genes. nih.gov Specifically, the expression of Matrix Metallopeptidase 9 (MMP-9) and Semaphorin 3C (SEMA3C) was found to be increased following SGK1 inhibition. nih.gov These findings suggest that SGK1 plays a role in regulating the expression of genes involved in extracellular matrix remodeling and neuronal guidance.
Table 2: Modulation of Gene Expression by an SGK1 Inhibitor in PC12 Cells
| Gene | Regulation |
|---|---|
| MMP-9 | Upregulated |
Note: This table is based on findings for the SGK1 inhibitor GSK650394. nih.gov
Impact on Cellular Homeostasis and Biological Processes
By inhibiting SGK1, this compound can impact a wide range of cellular processes and homeostasis. SGK1 is implicated in promoting cell survival, proliferation, and migration in various cancer cell lines. nih.gov Therefore, its inhibition can lead to decreased cell viability and proliferation. For example, the SGK1 inhibitor GSK650394 has been shown to inhibit the proliferation of colorectal cancer cells. nih.gov
SGK1 also plays a role in neuronal function, including the regulation of neuronal excitability and memory. nih.gov It has been shown to upregulate the glutamate (B1630785) receptor GluR6, thereby enhancing neuronal excitability. nih.gov The inhibition of SGK1 could therefore have significant effects on neuronal processes. Moreover, SGK1 is involved in the stress response and has been linked to major depressive disorder. frontiersin.org
Investigation of Preclinical Therapeutic Hypotheses and Disease Model Efficacy of Gsk 5072 Dihydrochloride
In Vitro Efficacy Evaluation in Relevant Cell-Based Disease Models
There is no publicly available information on the evaluation of GSK 5072 Dihydrochloride (B599025) in cell-based disease models. Therefore, details regarding its potential to reverse disease phenotypes in cell culture systems or its activity in pathway-specific functional assays are not available.
Disease Phenotype Reversal in Cell Culture Systems
No studies describing the use of GSK 5072 Dihydrochloride to reverse disease-specific phenotypes in cell cultures have been identified.
Pathway-Specific Functional Assays
Information regarding the assessment of this compound in pathway-specific functional assays is not available in the public domain.
Efficacy Assessment in Non-Human In Vivo Disease Models
There is no publicly available information regarding the assessment of this compound's efficacy in non-human in vivo disease models. This includes a lack of data on proof-of-concept studies, dose-response relationships, and any associated histopathological or biomarker analyses.
Proof-of-Concept Studies in Genetic and Induced Animal Models
No proof-of-concept studies for this compound in any genetic or induced animal models of disease have been reported in the available literature.
Dose-Response Relationships in Preclinical Disease Models
Data on the dose-response relationships of this compound in preclinical disease models are not publicly available.
Histopathological and Biomarker Analysis in Animal Studies
As no in vivo studies have been identified, there is no information on histopathological changes or biomarker modulation following treatment with this compound in animal models.
Mechanistic Correlates of Preclinical Efficacy
Following a comprehensive search of publicly available scientific literature and databases, no research findings on the preclinical efficacy or the specific mechanism of action for the compound designated as "this compound" could be identified. The compound is listed by some chemical suppliers, but there is no associated published data regarding its biological activity, therapeutic hypotheses, or performance in any disease models.
Therefore, the generation of an article detailing the mechanistic correlates of preclinical efficacy for this compound, including data tables and detailed research findings as requested, is not possible at this time. The absence of any retrievable studies prevents a scientifically accurate discussion on this topic.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Gsk 5072 Dihydrochloride Analogues
Systematic Exploration of Chemical Space for Lead Optimization
The lead optimization process for REV-ERB modulators, including analogues of GSK 5072 Dihydrochloride (B599025), involves a systematic exploration of the chemical space around a core scaffold. The goal is to identify modifications that improve the compound's interaction with the target protein and enhance its drug-like properties. GSK 5072 Dihydrochloride's chemical structure is 5-(((4-chlorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile. This structure presents several key regions for chemical modification:
The Thiophene Ring: This central heterocyclic scaffold is a common feature in many REV-ERB ligands. Modifications to this ring, such as the introduction of different substituents or its replacement with other heterocycles, can significantly impact binding affinity and selectivity.
The Aminomethyl Linker: The nature and length of the linker connecting the thiophene ring to the tertiary amine are critical for correctly positioning the interacting moieties within the REV-ERB ligand-binding pocket.
The Benzyl and Pyridinylmethyl Groups: These aromatic groups likely engage in hydrophobic and potentially polar interactions within the receptor. Systematic variations of the substituents on these rings are a key strategy for optimizing potency and selectivity. For example, the 4-chloro substituent on the benzyl group is a common feature in many bioactive molecules to enhance binding affinity through halogen bonding or by influencing the electronic properties of the ring.
The exploration of this chemical space often begins with the synthesis of a focused library of analogues where each of these regions is systematically varied. For instance, analogues of the REV-ERB agonist GSK4112 have been optimized for potency, selectivity, and bioavailability, demonstrating the feasibility of this approach for this class of compounds acs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict the REV-ERB modulatory activity based on various molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges and dipole moments, which can describe the electrostatic interactions between the ligand and the receptor.
Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding pocket.
Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound and its ability to cross cell membranes.
By establishing a statistically significant correlation between these descriptors and the observed biological activity (e.g., EC50 or IC50 values), a QSAR model can be used to prioritize the synthesis of novel analogues with potentially improved potency. The development of such models has been instrumental in the optimization of various classes of nuclear receptor modulators.
Computational Approaches for Ligand Design and Binding Prediction
Computational methods are integral to modern drug discovery and play a crucial role in the design of novel ligands and the prediction of their binding affinity. For REV-ERB, structure-based drug design is facilitated by the availability of crystal structures of its ligand-binding domain. These structures provide a detailed three-dimensional map of the binding site, allowing for the rational design of ligands that can form optimal interactions.
Key computational approaches that would be applied in the optimization of this compound analogues include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogues of GSK 5072, docking studies can help to visualize how different substituents on the thiophene, benzyl, and pyridinylmethyl rings interact with specific amino acid residues in the REV-ERB binding pocket.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the binding mode and the role of conformational changes in both the ligand and the protein upon binding.
Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogues with high accuracy. These calculations can guide the selection of the most promising candidates for synthesis and experimental testing.
These computational tools, when used in conjunction with experimental data, can significantly accelerate the lead optimization process by reducing the number of compounds that need to be synthesized and tested.
Optimization of Pharmacokinetic and Pharmacodynamic Properties through Structural Modification (Preclinical Focus)
A significant challenge in the development of REV-ERB modulators has been achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Many synthetic REV-ERB ligands, including GSK 5072, have been reported to have very short half-lives, which can limit their therapeutic utility jci.org. For instance, the in vivo half-life of GSK 5072 is reported to be only 0.25 hours jci.org. Therefore, a major focus of the preclinical optimization of this compound analogues would be to improve their metabolic stability and oral bioavailability.
Strategies to optimize PK/PD properties through structural modification include:
Metabolic Site Identification and Blocking: The first step is to identify the sites on the molecule that are most susceptible to metabolic degradation. This is often done using in vitro assays with liver microsomes. Once these "metabolic hotspots" are identified, chemical modifications can be made to block these sites. For example, the introduction of a fluorine atom or a methyl group at a metabolically labile position can significantly increase the compound's half-life.
Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and polar surface area have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By making targeted structural modifications, these properties can be fine-tuned to achieve a more desirable PK profile. For example, reducing the lipophilicity of a compound can sometimes decrease its metabolic clearance and improve its oral bioavailability.
Prodrug Strategies: In cases where the intrinsic properties of a compound are difficult to modify without compromising its activity, a prodrug approach can be employed. This involves attaching a cleavable promoiety to the active drug, which is designed to improve its absorption or distribution. The promoiety is then cleaved in vivo to release the active drug.
The successful optimization of the PK/PD properties of this compound analogues would be a critical step in advancing this chemical series towards clinical development. A summary of representative REV-ERB modulators and their reported activities is provided in the table below.
| Compound | Target(s) | Reported Activity (IC50/EC50) |
| GSK4112 | REV-ERBα | EC50 = 0.4 µM medchemexpress.com |
| SR9009 | REV-ERBα/β | IC50 = 670 nM (REV-ERBα), 800 nM (REV-ERBβ) caymanchem.comwikipedia.orgprobechem.com |
| SR8278 | REV-ERB Antagonist | - |
Advanced Research Methodologies and Technologies Applied to Gsk 5072 Dihydrochloride Research
High-Content Screening and Phenotypic Assay Development
High-content screening (HCS) is a powerful cell-based analysis approach that combines automated microscopy with sophisticated image analysis to extract quantitative data from complex biological systems. In the context of drug discovery, HCS allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect.
While specific HCS data for GSK 5072 Dihydrochloride (B599025) is not available, the general methodology is a cornerstone of modern drug discovery. For instance, GSK has utilized whole-cell phenotypic assays to screen large compound libraries against various pathogens. dundee.ac.uk This approach involves exposing cells to a library of compounds and then using automated imaging to identify substances that induce a desired phenotypic change, such as the inhibition of pathogen replication or the reversal of a disease-related cellular morphology.
Table 1: Key Features of High-Content Screening
| Feature | Description |
| Multiparametric Analysis | Simultaneously measures multiple cellular features (e.g., protein localization, cell morphology, organelle health). |
| Image-Based | Utilizes automated microscopy to capture high-resolution images of cells. |
| Quantitative Data | Sophisticated algorithms extract numerical data from images for statistical analysis. |
| High-Throughput | Capable of screening thousands to millions of compounds in a relatively short time. |
The development of relevant phenotypic assays is crucial for the success of HCS. These assays are designed to model a specific disease state in a cellular context, allowing researchers to identify compounds that can revert the cells to a healthier state.
Application of Omics Technologies (e.g., Transcriptomics, Metabolomics, Lipidomics)
Omics technologies provide a global view of different molecular levels within a biological system. These approaches are instrumental in understanding the mechanism of action of a compound, identifying biomarkers, and elucidating pathways affected by a potential drug.
Transcriptomics: This branch of omics studies the complete set of RNA transcripts produced by the genome. In drug discovery, transcriptomic analysis can reveal how a compound like GSK 5072 Dihydrochloride might alter gene expression patterns in target cells.
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By analyzing the metabolome, researchers can gain insights into the biochemical pathways modulated by a compound.
Lipidomics: A sub-field of metabolomics, lipidomics focuses on the comprehensive analysis of lipids in a biological system. This is particularly relevant for diseases where lipid metabolism is dysregulated.
Although specific omics data for this compound are not publicly documented, the general application of these technologies is widespread in pharmaceutical research to understand a compound's biological impact.
Advanced Imaging Techniques in Preclinical Mechanistic Studies
Advanced imaging techniques are critical for visualizing the effects of a compound at the subcellular, cellular, and whole-organism level. These methods provide spatial and temporal information that is often unattainable through other means.
In preclinical studies, techniques such as confocal microscopy, super-resolution microscopy, and in vivo imaging (e.g., positron emission tomography - PET, magnetic resonance imaging - MRI) are used to:
Determine the subcellular localization of a compound or its target.
Observe dynamic cellular processes in real-time.
Assess the biodistribution and target engagement of a compound in animal models.
These imaging modalities are essential for building a comprehensive understanding of a compound's mechanism of action and its behavior in a living system.
Artificial Intelligence and Machine Learning in Compound Prioritization and Target Identification
Table 2: Applications of AI and ML in Drug Discovery
| Application | Description |
| Target Identification | AI algorithms can analyze genomic, proteomic, and clinical data to identify novel drug targets. pharmaceutical-business-review.comgsk.com |
| Compound Screening | ML models can predict the biological activity and physicochemical properties of compounds, enabling virtual screening of large chemical libraries. |
| Lead Optimization | AI can be used to design novel molecules with improved efficacy and safety profiles. |
| Biomarker Discovery | ML can identify patterns in patient data to discover biomarkers for patient stratification and predicting treatment response. gsk.com |
Future Research Trajectories and Preclinical Translational Outlook for Gsk 5072 Dihydrochloride
Exploration of Novel Biological Targets and Undiscovered Pathways
While the primary targets of many developmental kinase inhibitors are the PIM serine/threonine kinases, comprehensive understanding of their full biological activity necessitates broader investigation. Future research should focus on identifying other potential interacting proteins and downstream signaling pathways. The overexpression of PIM-1 kinase, for instance, has been linked to prostate cancer, where it may influence cellular apoptosis through the JAK2/STAT3 pathway. bioworld.com Advanced proteomic and genomic screening technologies could be employed to uncover previously unknown substrates and signaling networks affected by PIM kinase inhibition. This exploration may reveal novel therapeutic opportunities in various malignancies, including hematological cancers and solid tumors. nih.govresearchgate.net
Development of Next-Generation Preclinical Disease Models
To better predict clinical efficacy, the development of more sophisticated preclinical models is crucial. For hematological cancers like multiple myeloma and acute myeloid leukemia, patient-derived xenograft (PDX) models can provide a more accurate representation of the tumor microenvironment and inter-patient heterogeneity. nih.gov In preclinical studies, PIM kinase inhibitors have demonstrated the ability to inhibit MM cells in mouse xenograft models. nih.gov For solid tumors such as prostate and breast cancer, three-dimensional organoid cultures and genetically engineered mouse models (GEMMs) that recapitulate specific mutations found in patients can offer valuable insights into drug response and resistance mechanisms. bioworld.comfrontiersin.org These advanced models would allow for a more rigorous evaluation of PIM kinase inhibitors and their potential biomarkers.
Potential for Combination Therapies and Synergistic Effects in Preclinical Settings
The therapeutic potential of PIM kinase inhibitors may be significantly enhanced through combination with other anti-cancer agents. Preclinical studies have suggested synergistic effects when PIM inhibitors are combined with other targeted therapies or conventional chemotherapy. For example, in multiple myeloma, combining PIM kinase inhibitors with PI3K or mTOR inhibitors has shown promise. nih.gov In HER2-positive breast cancer, PIM-1 inhibitors have been shown to overcome resistance to the tyrosine kinase inhibitor lapatinib. frontiersin.org Future preclinical research should systematically explore rational drug combinations, guided by an understanding of the underlying signaling pathways. Investigating combinations that target parallel survival pathways or counteract potential resistance mechanisms will be a key area of focus.
Strategic Directions for Further Preclinical Characterization and Optimization
Further preclinical development of novel PIM kinase inhibitors will require a multi-faceted approach. Key strategic directions include:
Improving Selectivity and Potency: Medicinal chemistry efforts should continue to refine the chemical structures of inhibitors to enhance their potency against PIM kinases while minimizing off-target effects. This will be critical for improving the therapeutic index. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion of new compounds. Establishing a clear relationship between drug exposure and target engagement in preclinical models is necessary to inform clinical trial design.
Biomarker Discovery and Validation: Identifying predictive biomarkers of response and resistance is a high priority. This could include baseline expression levels of PIM kinases or the status of downstream signaling components. Validating these biomarkers in preclinical models will be crucial for patient stratification in future clinical trials. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing GSK 5072 Dihydrochloride in a laboratory setting?
- Methodological Answer: Synthesis protocols should follow rigorous stoichiometric calculations and purification steps (e.g., recrystallization or HPLC). Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity verification. For dihydrochloride salts, chloride ion quantification via ion chromatography is critical .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer: Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC analysis to monitor decomposition products. Use controlled environments (e.g., 25°C/60% RH and 40°C/75% RH) and compare results against International Council for Harmonisation (ICH) guidelines .
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) should be designed with appropriate controls, including positive/negative controls and vehicle-treated samples. Dose-response curves (IC50 calculations) must use nonlinear regression models, and results should be validated across multiple replicates to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer: Conduct comparative studies using standardized protocols (e.g., consistent animal models, dosing regimens, and bioanalytical methods like LC-MS/MS). Perform meta-analyses of existing literature to identify variables (e.g., interspecies differences, formulation excipients) that may explain discrepancies. Use statistical tools (e.g., ANOVA or Bayesian inference) to quantify uncertainty .
Q. What strategies optimize the solubility of this compound in aqueous buffers for cell-based assays?
- Methodological Answer: Evaluate co-solvents (e.g., DMSO or cyclodextrins) and pH adjustments within physiologically relevant ranges (pH 6–8). Use dynamic light scattering (DLS) to monitor aggregation and nephelometry to quantify solubility limits. Pre-formulation studies should align with biorelevant media (e.g., simulated gastric/intestinal fluids) .
Q. How can researchers address low reproducibility in enzymatic inhibition studies involving this compound?
- Methodological Answer: Standardize assay conditions (e.g., buffer ionic strength, temperature, and enzyme concentration) and validate enzyme activity with reference inhibitors. Implement blinded data analysis and cross-lab validation to minimize bias. Document all deviations in supplementary materials to enhance transparency .
Q. What computational approaches are effective for predicting off-target interactions of this compound?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB or ChEMBL). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic data (e.g., RNA-seq) to assess downstream pathway effects .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?
- Methodological Answer: Apply log-transformed dose-response models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and perform outlier detection via Grubbs’ test. Normalize data to vehicle controls and include viability assays (e.g., MTT or ATP-based luminescence) to confirm specificity .
Q. What criteria determine the inclusion/exclusion of historical data in meta-analyses of this compound’s efficacy?
- Methodological Answer: Define inclusion criteria (e.g., peer-reviewed studies, standardized endpoints) and exclude data from non-validated methods or non-GLP-compliant labs. Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I² statistic) to quantify variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
